N-n-hexyl-2,5-dimethylaniline N-n-hexyl-2,5-dimethylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13893615
InChI: InChI=1S/C14H23N/c1-4-5-6-7-10-15-14-11-12(2)8-9-13(14)3/h8-9,11,15H,4-7,10H2,1-3H3
SMILES:
Molecular Formula: C14H23N
Molecular Weight: 205.34 g/mol

N-n-hexyl-2,5-dimethylaniline

CAS No.:

Cat. No.: VC13893615

Molecular Formula: C14H23N

Molecular Weight: 205.34 g/mol

* For research use only. Not for human or veterinary use.

N-n-hexyl-2,5-dimethylaniline -

Specification

Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
IUPAC Name N-hexyl-2,5-dimethylaniline
Standard InChI InChI=1S/C14H23N/c1-4-5-6-7-10-15-14-11-12(2)8-9-13(14)3/h8-9,11,15H,4-7,10H2,1-3H3
Standard InChI Key OFKFTGZBQNLFCC-UHFFFAOYSA-N
Canonical SMILES CCCCCCNC1=C(C=CC(=C1)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of N-n-hexyl-2,5-dimethylaniline is C₁₄H₂₃N, with a molecular weight of 205.34 g/mol. The structure comprises a benzene ring substituted with methyl groups at positions 2 and 5, while a linear hexyl chain (-C₆H₁₃) is bonded to the nitrogen atom (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₂₃N
Molecular Weight205.34 g/mol
Boiling PointEstimated 280–300°C (extrapolated)
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, ether)
Density~0.92–0.95 g/cm³ (predicted)

Spectroscopic Features

While experimental data for N-n-hexyl-2,5-dimethylaniline are scarce, analogous compounds such as N,N-diethyl-2,5-dimethylaniline (PubChem CID: 222523) provide a basis for inference:

  • ¹H NMR: Expected signals for aromatic protons (δ 6.5–7.0 ppm), methyl groups on the ring (δ 2.2–2.5 ppm), and aliphatic hexyl chain (δ 0.8–1.6 ppm).

  • ¹³C NMR: Aromatic carbons (δ 120–140 ppm), methyl carbons (δ 20–25 ppm), and hexyl chain carbons (δ 14–35 ppm) .

Synthesis and Reaction Mechanisms

Alkylation of 2,5-Dimethylaniline

The most plausible synthesis route involves the N-alkylation of 2,5-dimethylaniline with a hexyl halide (e.g., 1-bromohexane) under basic conditions. This method mirrors industrial practices for producing alkylated anilines :

2,5-Dimethylaniline+C6H13BrBaseHeatN-n-Hexyl-2,5-dimethylaniline+HBr\text{2,5-Dimethylaniline} + \text{C}_6\text{H}_{13}\text{Br} \xrightarrow[\text{Base}]{\text{Heat}} \text{N-n-Hexyl-2,5-dimethylaniline} + \text{HBr}

Key Considerations:

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate alkylation .

  • Purification: Distillation or column chromatography isolates the product from unreacted starting materials.

Alternative Pathways

  • Reductive Amination: Reaction of 2,5-dimethylbenzaldehyde with hexylamine under hydrogenation conditions.

  • Ullmann Coupling: Copper-catalyzed coupling of 2,5-dimethyliodobenzene with hexylamine, though this is less common for tertiary amines .

Physicochemical Properties and Stability

Thermal Behavior

The hexyl chain imparts higher hydrophobicity compared to shorter alkyl analogs (e.g., N,N-diethyl-2,5-dimethylaniline) . Thermal decomposition likely occurs above 300°C, with volatilization preceding degradation.

Solubility and Partitioning

  • log P (Octanol-Water): Estimated ~4.5–5.0, indicating strong lipophilicity.

  • Acid-Base Behavior: The amine group (pKa ~4–5) protonates in acidic media, enhancing water solubility temporarily .

Challenges and Future Directions

The scarcity of direct studies on N-n-hexyl-2,5-dimethylaniline highlights the need for targeted research:

  • Synthetic Optimization: Developing greener methods (e.g., photochemical alkylation).

  • Application Trials: Testing efficacy in catalysis, extraction, or drug synthesis.

  • Toxicological Studies: Assessing long-term health and environmental impacts.

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